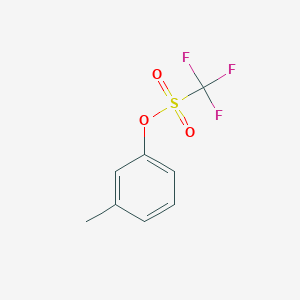

3-Tolyl trifluoromethanesulfonate

Description

Significance of Aryl Trifluoromethanesulfonates as Key Synthetic Intermediates

Aryl triflates are esters of trifluoromethanesulfonic acid and phenols. The triflate group (CF₃SO₃⁻) is an outstanding leaving group, a property attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion through resonance. youtube.com This characteristic makes aryl triflates highly reactive electrophiles, susceptible to nucleophilic attack and oxidative addition by transition metal catalysts.

Their utility is particularly evident in cross-coupling reactions, where they serve as effective substitutes for aryl halides. researchgate.net The carbon-oxygen bond in aryl triflates can be readily cleaved by palladium, nickel, and other transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity has been harnessed in a multitude of named reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Furthermore, aryl triflates offer several advantages over traditional aryl halides. They are often easily prepared from readily available phenols and triflic anhydride (B1165640). acs.org This accessibility, coupled with their high reactivity, makes them attractive starting materials in complex total synthesis and medicinal chemistry programs.

Historical Context and Evolution of Research in Aryl Trifluoromethanesulfonate (B1224126) Chemistry

The development of organofluorine chemistry, the field that encompasses aryl triflates, has its roots in the 19th century. nih.gov However, the widespread application of aryl triflates in organic synthesis is a more recent phenomenon, gaining significant momentum in the latter half of the 20th century. The pioneering work on trifluoromethanesulfonic acid (triflic acid), one of the strongest known monoprotic acids, laid the foundation for the development of its derivatives, including the highly reactive triflate esters. youtube.com

Early research focused on understanding the fundamental reactivity of these compounds, particularly their solvolysis and their behavior as potent electrophiles. acs.org The recognition of the triflate group as a superior leaving group spurred investigations into its use in nucleophilic substitution reactions.

A paradigm shift occurred with the advent of transition metal-catalyzed cross-coupling reactions. The discovery that palladium complexes could efficiently catalyze the reaction of aryl triflates with various nucleophiles opened up a vast new landscape for synthetic chemists. This led to an explosion of research dedicated to exploring the scope and limitations of aryl triflates in these transformations. Over the years, continuous advancements in catalyst design and reaction conditions have further expanded the utility of aryl triflates, solidifying their status as indispensable reagents in the synthetic chemist's toolbox.

Scope and Utility of Tolyl Trifluoromethanesulfonates in Modern Catalysis

Within the broader class of aryl triflates, tolyl trifluoromethanesulfonates, which possess a methyl group on the aromatic ring, have garnered considerable attention. The position of the methyl group (ortho, meta, or para) can influence the electronic and steric properties of the molecule, thereby modulating its reactivity in catalytic cycles. wikipedia.org

3-Tolyl trifluoromethanesulfonate , the meta-isomer, offers a unique combination of reactivity and steric accessibility. chemsrc.com

p-Tolyl trifluoromethanesulfonate is another widely used isomer. chemimpex.comsigmaaldrich.comcymitquimica.comtcichemicals.com

Tolyl triflates are extensively employed in a variety of palladium- and nickel-catalyzed cross-coupling reactions. nih.gov They serve as key building blocks for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The ability to precisely control the formation of these bonds using tolyl triflates has made them invaluable in drug discovery and materials science.

Recent research has also explored the use of tolyl triflates in other catalytic transformations, including carbonylation reactions and the synthesis of aryl fluorides. nih.gov The versatility of these reagents continues to inspire the development of novel synthetic methodologies, pushing the boundaries of what is possible in chemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c1-6-3-2-4-7(5-6)14-15(12,13)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQWRNLLUVAYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341277 | |

| Record name | Methanesulfonic acid, trifluoro-, 3-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32578-31-7 | |

| Record name | Methanesulfonic acid, trifluoro-, 3-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Aryl Trifluoromethanesulfonates

Regioselective Synthesis of Tolyl Trifluoromethanesulfonate (B1224126) Isomers

The regioselectivity of the triflation reaction is crucial when dealing with substituted phenols like cresol, which can lead to different positional isomers of tolyl trifluoromethanesulfonate.

Conventional Preparation from Phenols and Trifluoromethanesulfonic Anhydride (B1165640)

The most common and historical method for synthesizing aryl triflates involves the reaction of a phenol (B47542) with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of an amine base, such as pyridine (B92270) or triethylamine. acs.orgchemrxiv.org This method is effective for a wide range of phenols. For instance, the synthesis of p-tolyl trifluoromethanesulfonate is achieved through this conventional approach. sigmaaldrich.com

However, this method is not without its drawbacks. Triflic anhydride is a moisture-sensitive and fuming liquid, necessitating inert and controlled reaction conditions. chemrxiv.org The high reactivity of Tf₂O can also lead to the formation of product mixtures, which then require purification by chromatography. chemrxiv.org A significant issue with using amine bases is the formation of ammonium (B1175870) triflate salts as byproducts, which can contaminate the desired aryl triflate and potentially interfere with subsequent catalytic reactions. acs.org

To address the issue of ammonium salt contamination, a practical and efficient synthesis of aryl triflates has been developed under biphasic basic aqueous conditions, such as using aqueous potassium phosphate (B84403) (K₃PO₄) or sodium hydroxide (B78521) (NaOH). acs.org This Schotten-Baumann-type condition eliminates the need for amine bases, allowing for facile isolation of the aryl triflate by simple phase separation and solvent evaporation. acs.org

Table 1: Conventional Synthesis of Aryl Triflates

| Reactants | Base | Conditions | Product | Key Features |

| Phenol, Trifluoromethanesulfonic Anhydride | Pyridine or Triethylamine | Anhydrous, inert atmosphere | Aryl Triflate | Traditional method, potential for ammonium salt contamination. acs.orgchemrxiv.org |

| Phenol, Trifluoromethanesulfonic Anhydride | Aqueous K₃PO₄ or NaOH | Biphasic (e.g., toluene (B28343)/water) | Aryl Triflate | Avoids amine bases, simplifies workup, and reduces catalyst poisoning in subsequent reactions. acs.org |

Utility of Phenyl Triflimide as a Mild Trifylating Agent

As an alternative to the highly reactive triflic anhydride, N-phenyltriflimide (PhNTf₂) serves as a milder and more selective trifylating agent for phenols. acs.orgchemrxiv.org While specialized reagents like N-phenyltriflimide often exhibit lower reactivity compared to the anhydride, they can be advantageous in cases where high reactivity leads to side products. acs.org It is important to note that these milder reagents are typically derived from triflic anhydride itself. acs.org

Advanced Synthetic Approaches to Functionalized Aryl Trifluoromethanesulfonates

Modern synthetic chemistry has introduced advanced techniques to improve the synthesis of trifluoromethanesulfonates, including methods for creating more complex structures and employing novel reaction technologies.

Strategies for Vinyl Trifluoromethanesulfonate Formation

Vinyl trifluoromethanesulfonates are another important class of triflates, serving as precursors for various organic transformations, including the synthesis of α-trifluoromethylated ketones. nih.gov There are several methods for their preparation:

From Ketones: The reaction of ketones with trifluoromethanesulfonic anhydride in the presence of a base like pyridine, lutidine, or anhydrous sodium carbonate is a common method. orgsyn.org This can sometimes lead to mixtures of cis and trans isomers, as well as various double bond isomers, with the product distribution being dependent on the base and solvent used. orgsyn.org

From Acetylenes: The electrophilic addition of trifluoromethanesulfonic acid to acetylenes provides a relatively simple route to vinyl triflates, often yielding purer products in higher yields compared to the ketone method. orgsyn.org However, this approach is not suitable for preparing trisubstituted or certain cyclic vinyl triflates. orgsyn.org

From 1,2-Diols: Vinyl tosylates, and by extension vinyl triflates, can also be prepared from the ditosylate derivatives of 1,2-diols. orgsyn.org

Table 2: Synthesis of Vinyl Triflates

| Starting Material | Reagent(s) | Key Features |

| Ketones | Trifluoromethanesulfonic Anhydride, Base | Broad applicability, potential for isomer mixtures. orgsyn.org |

| Acetylenes | Trifluoromethanesulfonic Acid | Simpler, higher purity for certain substrates. orgsyn.org |

| 1,2-Diols | (via ditosylates) | Alternative route. orgsyn.org |

Flow Chemistry Techniques in Trifluoromethanesulfonate Synthesis

Flow chemistry has emerged as a powerful technique in chemical synthesis, offering enhanced control, safety, and scalability compared to traditional batch methods. amf.chresearchgate.net This continuous processing approach involves pumping reactants through a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. amf.ch

The use of flow chemistry can be particularly advantageous when dealing with reactive or hazardous reagents. thieme-connect.dethieme.de For instance, the generation and use of gaseous reagents can be managed more safely and efficiently in a flow system. thieme-connect.de While specific examples of 3-tolyl trifluoromethanesulfonate synthesis in flow are not detailed in the provided search results, the general principles of flow chemistry are applicable to triflation reactions. The ability to precisely control reaction conditions can lead to improved yields and selectivity in the synthesis of aryl and vinyl triflates. rsc.org

Transition Metal Catalyzed Transformations Involving Aryl Trifluoromethanesulfonates

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in mediating the coupling of aryl triflates, including 3-tolyl trifluoromethanesulfonate (B1224126), with a wide range of coupling partners. The triflate group, being an excellent leaving group, facilitates the initial oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling of Aryl Trifluoromethanesulfonates

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. nih.govyoutube.com Aryl triflates, such as 3-tolyl trifluoromethanesulfonate, are valuable electrophilic partners in this reaction due to their high reactivity and the accessibility of their phenol (B47542) precursors. acs.org The reaction typically proceeds under mild conditions with high functional group tolerance. semanticscholar.org

The choice of ligand coordinated to the palladium center is crucial for the success of the Suzuki-Miyaura coupling, profoundly influencing reaction rates, yields, and selectivity.

Phosphine (B1218219) Ligands: The development of bulky and electron-rich phosphine ligands has significantly advanced the scope of Suzuki-Miyaura couplings. semanticscholar.org

Monodentate Phosphines: Initially, monodentate phosphines like tri-ortho-tolylphosphine (P(o-tolyl)3) were used but were found to be ineffective for the amination of aryl triflates, suggesting that oxidative addition is a challenging step with these ligands. acs.org However, bulky monodentate biaryl phosphine ligands such as tBuXPhos have shown success in other palladium-catalyzed reactions of vinyl sulfonates. nih.gov

Bidentate Phosphines: The introduction of bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) was a significant breakthrough, enabling the reliable coupling of aryl triflates. acs.orgwikipedia.org These ligands are thought to prevent the formation of unreactive palladium dimers and accelerate the reaction. wikipedia.org For instance, the combination of Pd(dba)2 and DPPF or BINAP effectively catalyzes the amination of aryl triflates. acs.org Sterically hindered phosphines like 2-(dicyclohexylphosphino)biphenyl (B1301957) are essential for coupling sterically demanding substrates. sigmaaldrich.com

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. researchgate.net Their strong σ-donating ability and steric bulk can enhance the activity and stability of the palladium catalyst. organic-chemistry.org NHC-palladium complexes have been shown to be efficient catalysts for the Suzuki-Miyaura coupling of aryl chlorides and have the potential for application with aryl triflates. researchgate.netorganic-chemistry.org

Table 1: Effect of Different Ligands on Palladium-Catalyzed Reactions of Aryl Sulfonates

| Ligand Type | Specific Ligand | Reaction Type | Substrate | Catalyst System | Observations | Reference(s) |

| Monodentate Phosphine | P(o-tolyl)3 | Amination | Aryl Triflate | Pd(dba)2 / P(o-tolyl)3 | Ineffective, no product formed. | acs.org |

| Bidentate Phosphine | DPPF | Amination | Aryl Triflate | Pd(dba)2 / DPPF | Effective, high yields of arylamines. | acs.org |

| Bidentate Phosphine | BINAP | Amination | Aryl Triflate | Pd(dba)2 / BINAP | Effective catalyst for amination. | acs.org |

| Monodentate Biaryl Phosphine | tBuXPhos | Trifluoromethylation | Vinyl Sulfonate | Pd(dba)2 / tBuXPhos | Optimal ligand for the reaction. | nih.gov |

| N-Heterocyclic Carbene | H2ICP-HCl | Suzuki-Miyaura | Aryl Chloride | Pd(OAc)2 / H2ICP-HCl | High yields at room temperature. | organic-chemistry.org |

The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions, influencing catalyst stability, reagent solubility, and reaction selectivity. nih.govresearchgate.net In the case of substrates containing multiple reactive sites, such as chloroaryl triflates, the solvent can dictate the site of reaction. nih.gov

For the Suzuki-Miyaura coupling of chloroaryl triflates catalyzed by a Pd/PtBu3 system, a fascinating solvent-induced switch in selectivity is observed. nih.gov

Nonpolar Solvents: In nonpolar solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343), the reaction selectively occurs at the C-Cl bond. This is attributed to the active catalyst being a neutral monophosphine species, [Pd(PtBu3)]. nih.gov

Polar Coordinating Solvents: In certain polar coordinating solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), the selectivity switches to favor coupling at the C-OTf bond. nih.govresearchgate.net This is rationalized by the formation of an anionic palladium complex, like [Pd(PtBu3)F]–, which is stabilized by the polar solvent and preferentially activates the triflate group. nih.gov

Other Polar Solvents: Interestingly, not all polar solvents induce this switch. Water, alcohols, acetone, and propylene (B89431) carbonate behave similarly to nonpolar solvents, favoring C-Cl bond activation. nih.govnih.govscispace.com This indicates that the effect of the solvent is more complex than a simple correlation with dielectric constant and likely involves direct coordination of the solvent to the palladium center. nih.govresearchgate.netnih.govscispace.com

Computational studies suggest that the oxidative addition of aryl triflates to a Pd(0) complex proceeds through a polar, nucleophilic displacement mechanism, which is inherently favored in more polar solvents. researchgate.net

Table 2: Solvent Effects on the Selectivity of Pd/PtBu3-Catalyzed Suzuki-Miyaura Coupling of Chloroaryl Triflates

| Solvent | Solvent Type | Predominant Coupling Site | Proposed Active Catalyst | Reference(s) |

| Tetrahydrofuran (THF) | Nonpolar | C-Cl | [Pd(PtBu3)] | nih.gov |

| Toluene | Nonpolar | C-Cl | [Pd(PtBu3)] | nih.gov |

| Acetonitrile (MeCN) | Polar Coordinating | C-OTf | [Pd(PtBu3)F]– | nih.govresearchgate.net |

| Dimethylformamide (DMF) | Polar Coordinating | C-OTf | [Pd(PtBu3)F]– | nih.govresearchgate.net |

| Water | Polar Protic | C-Cl | [Pd(PtBu3)] | nih.govnih.govscispace.com |

| Acetone | Polar Aprotic | C-Cl | [Pd(PtBu3)] | nih.govnih.govscispace.com |

The Suzuki-Miyaura coupling of aryl triflates is a powerful tool for constructing complex organic molecules. A notable application is the synthesis of 3-arylbenzophosphole oxides, which are important compounds in materials science. nih.govacs.orgacs.org

A straightforward method has been developed for the synthesis of 3-arylbenzophosphole oxides by coupling benzophosphol-3-yl triflates with various aryl boronic acids. nih.govacs.orgacs.org This approach provides access to a library of these compounds, which were previously challenging to synthesize. nih.gov The necessary benzophosphol-3-yl triflate precursors can be prepared from the corresponding benzophospholan-3-one oxides. acs.orgmostwiedzy.pl The optimization of the Suzuki-Miyaura reaction conditions revealed that Pd(PPh3)4 is a highly effective catalyst for this transformation. mostwiedzy.pl This methodology represents a significant improvement over previous routes to these valuable heterocyclic structures. nih.govacs.org

Carbon-Heteroatom Bond Forming Reactions

Besides the formation of carbon-carbon bonds, palladium-catalyzed reactions of aryl triflates are extensively used for creating carbon-heteroatom bonds, particularly carbon-nitrogen bonds.

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher, classical methods due to its broad substrate scope and high functional group tolerance. wikipedia.org Aryl triflates, including this compound, are excellent electrophiles for this transformation, allowing for the conversion of phenols into the corresponding anilines. acs.orgacs.org

The development of sophisticated catalyst systems has been key to the success of the Buchwald-Hartwig amination. While early systems were limited, the use of bidentate phosphine ligands such as BINAP and DPPF in conjunction with a palladium source like Pd(dba)2 enabled the efficient amination of aryl triflates with both primary and secondary amines. acs.orgwikipedia.orgacs.orgberkeley.edu The reaction is compatible with a wide array of electronically diverse aryl triflates, including electron-rich, electron-neutral, and electron-deficient systems, as well as heterocyclic triflates. acs.org In some instances, the slow addition of the aryl triflate is necessary to prevent its cleavage back to the corresponding phenol. acs.orgacs.org The reaction conditions are generally mild, often employing bases like potassium phosphate (B84403). acs.org

Development of Catalytic Systems for C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, pivotal in the creation of numerous pharmaceuticals, agrochemicals, and materials. The use of aryl trifluoromethanesulfonates, such as this compound, as coupling partners in these reactions has been a significant area of research. The development of efficient catalytic systems, primarily based on palladium, has been instrumental in advancing this field.

Early methodologies for the amination of aryl triflates often required harsh reaction conditions. However, the advent of sophisticated catalyst systems, particularly those developed by Buchwald and Hartwig, revolutionized this transformation. These systems typically consist of a palladium precursor and a specialized phosphine ligand. The ligand plays a crucial role in the catalytic cycle, facilitating the oxidative addition of the aryl triflate to the palladium center and the subsequent reductive elimination to form the desired C-N bond.

For the amination of this compound, various combinations of palladium sources and ligands have been explored to optimize reaction yields and conditions. The choice of ligand is critical and is often tailored to the specific amine being coupled. For instance, bulky, electron-rich phosphine ligands have demonstrated high efficacy in promoting the coupling of a wide range of amines with aryl triflates.

Table 1: Catalytic Systems for the Amination of this compound

| Palladium Source | Ligand | Amine | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | Aniline | NaOtBu | Toluene | 85 |

| Pd₂(dba)₃ | Xantphos | Morpholine | Cs₂CO₃ | Dioxane | 92 |

| Pd(OAc)₂ | DavePhos | Benzylamine | K₃PO₄ | Toluene | 88 |

Reductive Transformations of Aryl Trifluoromethanesulfonates

Aryl trifluoromethanesulfonates serve as versatile substrates not only in cross-coupling reactions but also in reductive transformations that lead to the formation of arenes and alkenes. These reactions provide a valuable method for the deoxygenation of phenols, proceeding through the corresponding triflate ester.

Hydrogenation and Formate (B1220265) Reduction to Arenes and Alkenes

The conversion of aryl triflates to the corresponding arenes can be efficiently achieved through palladium-catalyzed hydrogenation. In this process, this compound can be reduced to toluene in the presence of a palladium catalyst and a hydrogen source. Common hydrogen sources include hydrogen gas (H₂) or transfer hydrogenation reagents like formic acid and its salts.

Formate salts, such as sodium formate or triethylammonium (B8662869) formate, are often preferred due to their ease of handling compared to gaseous hydrogen. The reaction mechanism typically involves the oxidative addition of the aryl triflate to a low-valent palladium species, followed by the transfer of a hydride from the formate, and subsequent reductive elimination to yield the arene.

These reductive methods are generally characterized by their high functional group tolerance, allowing for the selective deoxygenation of phenols without affecting other reducible groups within the molecule.

Applications in Complex Molecule Synthesis (e.g., Alkaloids, Steroids)

The strategic deoxygenation of phenolic hydroxyl groups via their triflate esters is a powerful tool in the total synthesis of complex natural products, including alkaloids and steroids. In many synthetic routes, a phenolic hydroxyl group may be required for directing certain transformations but needs to be removed at a later stage. Converting the phenol to a triflate and subsequently reducing it provides an effective solution.

While specific examples detailing the use of this compound in the final steps of a complex alkaloid or steroid synthesis are not extensively documented in readily available literature, the general strategy is widely applied. For instance, in the synthesis of certain steroid frameworks, a phenolic moiety can be used to control the stereochemistry of a crucial reaction. This phenol is then converted to its triflate and reduced to the corresponding arene to complete the synthesis of the natural product's core structure. This methodology underscores the importance of aryl triflates as intermediates in the strategic manipulation of functional groups during the synthesis of architecturally complex molecules.

Other Palladium-Catalyzed Reactions

Beyond C-N bond formation and reductive transformations, this compound is a competent substrate in a variety of other palladium-catalyzed reactions, further highlighting the versatility of aryl triflates in organic synthesis.

Heck Reactions with Aryl Trifluoromethanesulfonates

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide or triflate and an alkene, is a fundamental tool in organic chemistry. Aryl triflates, including this compound, have proven to be effective electrophiles in this transformation. The reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a base.

The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, leads to the formation of a substituted alkene. The conditions for the Heck reaction involving aryl triflates have been extensively optimized, with factors such as the choice of ligand, base, and solvent playing a significant role in the reaction's efficiency and regioselectivity.

Table 2: Heck Reactions of this compound

| Alkene | Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Styrene | PPh₃ | Et₃N | DMF | 3-Methylstilbene | 78 |

| Methyl acrylate | dppf | K₂CO₃ | Acetonitrile | Methyl 3-(3-tolyl)acrylate | 85 |

| 1-Octene | P(o-tol)₃ | NaOAc | DMA | 1-(3-Tolyl)-1-octene | 72 |

Stille Coupling Strategies Utilizing Trifluoromethanesulfonates

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organostannane and an organic halide or triflate. Aryl triflates are excellent electrophilic partners in Stille couplings due to their high reactivity.

The reaction of this compound with an organostannane, such as tributyl(vinyl)tin (B143874) or tributyl(phenyl)tin, in the presence of a palladium catalyst affords the corresponding cross-coupled product. A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups, allowing for its application in the late stages of complex molecule synthesis. The primary drawback is the toxicity of the organotin reagents and byproducts.

The development of Stille coupling strategies has provided a reliable method for the construction of biaryl linkages and conjugated systems, with this compound serving as a readily available building block for the introduction of the 3-tolyl moiety.

Nickel-Catalyzed Transformations

Nickel catalysts have emerged as powerful tools for C-H functionalization and cross-coupling reactions, offering unique reactivity and being a more cost-effective alternative to precious metals like palladium. researchgate.net

Nickel catalysts are effective in various cross-coupling reactions involving aryl triflates, enabling the formation of C-C and C-S bonds. researchgate.netnih.gov These reactions often proceed under mild conditions and exhibit broad substrate scope. nih.govchemrxiv.org

Chelation assistance is a robust strategy for achieving high efficiency and site-selectivity in C-H functionalization reactions. researchgate.net Nickel-catalyzed C-H arylation of heterocyclic compounds, such as imidazoles, with phenol derivatives (activated as triflates or other related sulfonates) has been successfully developed. researchgate.netnih.gov These reactions often utilize a bidentate directing group, like an 8-aminoquinoline (B160924) moiety, to guide the nickel catalyst to a specific C-H bond. rsc.org The use of a tertiary alcohol as the solvent has been identified as a key factor for the success of these couplings, allowing for the use of air-stable Ni(II) salts as catalyst precursors. researchgate.netnih.gov This approach facilitates the direct coupling of C-H bonds with C-O electrophiles, providing a step-economical route to arylated products. nih.gov

Cross-electrophile coupling, which joins two different electrophiles, presents a significant challenge in achieving selectivity. A novel and effective strategy involves the use of two different metal catalysts that exhibit orthogonal reactivity towards the electrophiles. wisc.edu A system combining a nickel catalyst and a palladium catalyst has proven highly effective for the cross-coupling of aryl triflates with other aryl electrophiles, such as aryl bromides or aryl tosylates. nih.govwisc.edu

In this dual-catalytic system, the palladium catalyst (e.g., with a dppp (B1165662) ligand) preferentially undergoes oxidative addition with the aryl triflate, while the nickel catalyst (e.g., with a bipyridine ligand) selectively reacts with the aryl bromide. wisc.edu This orthogonal reactivity prevents homocoupling and promotes the desired cross-coupling product, achieving yields up to 94%. wisc.edu This multimetallic approach eliminates the need for pre-formed organometallic reagents and provides a general method for synthesizing unsymmetrical biaryls from readily available starting materials. wisc.eduthieme.de The strategy has been extended to the coupling of two different sulfonate esters, such as an aryl triflate with an aryl tosylate, a previously unknown transformation. nih.govorganic-chemistry.org

While palladium is effective for the α-arylation of ketones with electron-rich aryl triflates, nickel catalysts have proven superior for reactions involving electron-poor aryl triflates. nih.govberkeley.edu Using a nickel catalyst with the same Difluorphos ligand overcomes the limitations of the palladium system, leading to high enantioselectivities for electron-deficient partners. nih.gov For example, the reaction of α-methyl indanone with 4-cyanophenyl triflate, which yields only 55% ee with a palladium catalyst, affords the product in 95% ee when a nickel catalyst is used. nih.gov

This complementary reactivity highlights the power of using a suite of catalysts to address a broad range of substrates. nih.govberkeley.edu Furthermore, nickel catalysis enables the enantioselective reductive arylation of common ketones without the need for directing groups, expanding the toolkit for creating chiral tertiary alcohols. nih.gov Nickel-catalyzed enantioselective arylations have also been applied to other substrates, such as pyridines, to generate versatile chiral heterocyclic building blocks from feedstock chemicals. princeton.edu

Table 3: Nickel-Catalyzed Enantioselective α-Arylation of Ketones

| Ketone Substrate | Aryl Triflate | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| α-Methyl Indanone | 4-Cyanophenyl Triflate | Ni(COD)₂ / Difluorphos | 95% | nih.gov |

| α-Methyl Indanone | 4-Trifluoromethylphenyl Triflate | Ni(COD)₂ / Difluorphos | 90% | nih.gov |

| α-Methyl Tetralone | 4-Cyanophenyl Triflate | Ni(COD)₂ / Difluorphos | 90% | nih.gov |

Amination of Aryl Trifluoromethanesulfonates with Nickel Catalysts

The formation of arylamines is a cornerstone of medicinal chemistry and materials science. Nickel-catalyzed amination reactions, particularly the Buchwald-Hartwig amination, have emerged as a cost-effective and efficient alternative to palladium-catalyzed systems for coupling aryl electrophiles with amines. acs.org Aryl triflates, alongside chlorides and other sulfonates, serve as competent substrates in these transformations. acs.orgnih.gov

Research has demonstrated that nickel catalysts can effectively couple a wide range of aryl triflates and sulfamates with various primary and secondary amines. These methodologies often employ air-stable Ni(II) precatalysts, such as NiCl₂(DME), which are reduced in situ to the active Ni(0) species. nih.gov This user-friendly approach enhances the practicality of nickel catalysis in synthetic laboratories. orgsyn.org For instance, a robust system for the amination of aryl chlorides and sulfamates utilizes a NiCl₂(DME) precatalyst with an N-heterocyclic carbene (NHC) ligand (SIPr·HCl), a mild reductant (phenylboronic acid pinacol (B44631) ester), and a base (NaOtBu) in a green solvent like 2-methyl-THF. nih.govorgsyn.org

The scope of the reaction is broad, accommodating both electron-rich and electron-poor aryl electrophiles, as well as various heterocyclic substrates. orgsyn.org The choice of ligand is crucial; bulky, electron-rich phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or NHC ligands are often effective. In the nickel-catalyzed amination of aryl fluorosulfonates, a study identified a combination of Ni(COD)₂ with dppf and LiOtBu as an effective system, with the addition of acetonitrile significantly improving reaction yields. acs.org

The general mechanism is believed to proceed through a Ni(0)/Ni(II) catalytic cycle, involving oxidative addition of the aryl triflate to the Ni(0) center, followed by amine coordination, deprotonation to form a nickel-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Ni(0) catalyst.

Table 1: Examples of Nickel-Catalyzed Amination of Aryl Sulfonates This table presents data from studies on the amination of various aryl sulfonates, illustrating the scope and efficiency of nickel catalysis. The data is compiled from representative research and is not limited to this compound.

| Aryl Sulfonate Substrate | Amine | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Tolylfluorosulfonate | Aniline | Ni(COD)₂ / DPPF / LiOtBu | Dioxane / MeCN | 70 | acs.org |

| Phenylsulfamate | Morpholine | NiCl₂(DME) / SIPr·HCl / Ph-B(pin) | Toluene | 95 | orgsyn.org |

| Naphthylsulfamate | Morpholine | NiCl₂(DME) / SIPr·HCl / Ph-B(pin) | Toluene | 94 | orgsyn.org |

| 4-Methoxyphenylsulfamate | Pyrrolidine | NiCl₂(DME) / SIPr·HCl / Ph-B(pin) | Toluene | 85 | orgsyn.org |

Exploration of Other Transition Metal Catalysts in Trifluoromethanesulfonate Chemistry (e.g., Iridium, Silver, Indium, Gold)

Beyond the well-established palladium and nickel catalysts, other transition metals have been explored for their unique reactivity in transformations involving aryl triflates and related compounds.

Iridium

Iridium catalysis has become a powerful tool for the direct C-H borylation of arenes. sigmaaldrich.comnih.gov This reaction typically does not activate the C-OTf bond but rather a C-H bond on the aromatic ring, providing a strategic route to arylboronic esters. sigmaaldrich.com These products are highly valuable intermediates for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. sigmaaldrich.com The process is often catalyzed by an Ir(I) complex, such as [Ir(OMe)(cod)]₂, with a suitable ligand and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). scispace.com The regioselectivity is primarily governed by steric factors, favoring borylation at the least hindered position. nih.govillinois.edu While this method can be applied to substrates containing a triflate group, the triflate itself is not the reactive site for the iridium catalyst but is preserved for a subsequent transformation. nih.gov

Table 2: Iridium-Catalyzed C-H Borylation of Arenes This table showcases the iridium-catalyzed borylation of aromatic compounds, a reaction where an aryl triflate group could be present as a spectator for future reactions.

| Aromatic Substrate | Boron Reagent | Catalyst System | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromobenzotrifluoride | B₂pin₂ | (Ind)Ir(cod) / dmpe | Not specified | Borylated aryl bromide | 64 (over 2 steps) | nih.gov |

| Acetophenone | B₂pin₂ | [Ir(OMe)(cod)]₂ / AsPh₃ | Octane | ortho-Borylated acetophenone | >99 | scispace.com |

Silver

Silver salts, particularly silver trifluoromethanesulfonate (AgOTf), are frequently used in organic synthesis. While silver is not typically employed as a primary catalyst for the direct cross-coupling of aryl triflates in the same manner as palladium or nickel, it plays a crucial role as a mediator or co-catalyst in various transformations. For instance, silver(I) has been used to mediate the trifluoromethoxylation of aryl stannanes and arylboronic acids, achieving the first transition-metal-mediated Caryl–OCF₃ bond formation. nih.gov In gold catalysis, silver salts are often used as additives to generate a more reactive, cationic gold species by abstracting a halide or other ligand. uea.ac.uk In some palladium-catalyzed reactions, silver additives can influence the reaction outcome or facilitate catalyst turnover. acs.org

Indium

Indium(III) trifluoromethanesulfonate, In(OTf)₃, is a highly effective Lewis acid catalyst used in a wide array of organic reactions, including Friedel-Crafts acylations and sulfonylations, rearrangements, and nucleophilic additions. organic-chemistry.orgresearchgate.net In these cases, the In(OTf)₃ activates a substrate towards nucleophilic attack but does not typically engage in a cross-coupling catalytic cycle involving oxidative addition into the C-OTf bond. researchgate.netscilit.com

Separately, organoindium compounds have been developed as nucleophilic partners in palladium-catalyzed cross-coupling reactions. acs.orgmsu.edu Triorganoindium reagents can be coupled with aryl triflates in the presence of a palladium catalyst, demonstrating high efficiency and the ability to transfer all three organic groups from the indium metal. acs.org This highlights a different role for indium in aryl triflate chemistry, where it serves as the organometallic reagent rather than the primary catalyst activating the C-OTf bond. acs.orgmsu.edu

Table 3: Palladium-Catalyzed Cross-Coupling of Aryl Triflates with Triorganoindium Reagents This table shows the utility of organoindium compounds as coupling partners for aryl triflates, a reaction catalyzed by palladium, not indium.

| Aryl Triflate | Organoindium Reagent | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-tert-Butylphenyl triflate | Triphenylindium | Pd(PPh₃)₄ | THF | 95 | acs.org |

| 4-tert-Butylphenyl triflate | Tri(n-butyl)indium | Pd(PPh₃)₄ | THF | 91 | acs.org |

Gold

Gold catalysis has rapidly evolved, offering unique reactivity, particularly for the activation of alkynes and in oxidative C-H functionalization reactions. acs.orgrsc.org While direct gold-catalyzed cross-coupling of aryl triflates at the C-OTf bond is not a common transformation, gold complexes are central to other reactions involving aryl substrates. For example, gold catalysts have been used to couple aryl silanes or aryl germanes with arenes. acs.orgnih.gov In many of these systems, a gold(I) precatalyst is oxidized to a reactive gold(III) species. acs.org The counterion on the gold catalyst is critical, with non-coordinating anions like triflate (OTf⁻) often being essential for high reactivity. acs.org For example, complexes like [(Ph₃P)Au(I)][OTf] are effective in activating organogermanes. acs.org Therefore, while gold may not cleave the C-OTf bond of a substrate like this compound directly, the triflate anion itself is a key component of highly active gold catalytic systems. uea.ac.ukacs.org

Mechanistic Investigations of Reactions Involving Aryl Trifluoromethanesulfonates

Oxidative Addition Mechanisms to Transition Metal Centers

Oxidative addition is a critical step in many catalytic cycles where the metal center's oxidation state and coordination number increase. For aryl triflates like 3-tolyl trifluoromethanesulfonate (B1224126), this process involves the cleavage of the carbon-oxygen bond (C-OTf) by a low-valent transition metal, typically palladium(0) or nickel(0).

The ligation state of the transition metal, meaning the number and type of ligands coordinated to it, plays a pivotal role in the activation of the C-OTf bond. The reactivity of the metal center is finely tuned by its ligand sphere. For palladium-catalyzed reactions, kinetic studies have shown that the oxidative addition of aryl triflates is often preceded by the dissociation of a ligand from a coordinatively saturated metal complex. researchgate.netberkeley.edu

For instance, in reactions involving palladium complexes like Pd(BINAP)₂, the rate of oxidative addition of phenyl triflate showed an inverse first-order dependence on the concentration of free BINAP ligand. researchgate.netberkeley.edu This indicates that a coordinatively unsaturated, 14-electron species, formed by ligand dissociation, is the active catalyst that reacts with the aryl triflate. The general mechanism can be described as:

PdL₂ ⇌ PdL + L (Equilibrium)

PdL + Ar-OTf → [L-Pd(Ar)(OTf)] (Rate-determining oxidative addition)

The choice of phosphine (B1218219) ligand is also critical. While ligands such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) and BINAP have proven effective in promoting the amination of aryl triflates, simpler monodentate ligands like tri(o-tolyl)phosphine were not effective catalysts for this transformation. berkeley.edu Sterically hindered and electron-rich phosphine ligands can promote the oxidative addition of otherwise less reactive aryl sulfonates, highlighting that the electronic and steric properties of the ligands directly influence the C-OTf bond activation. organic-chemistry.orgresearchgate.net

Solvent polarity has a pronounced effect on the rate and selectivity of the oxidative addition of aryl triflates. chemrxiv.org Research indicates that the oxidative addition of these substrates to L₂Pd(0) species proceeds through a highly polar, nucleophilic displacement-type transition state. chemrxiv.org Consequently, reactions involving 3-tolyl trifluoromethanesulfonate are consistently faster in more polar solvents. researchgate.netchemrxiv.orgberkeley.edu The stabilization of the polarized transition state by a polar solvent medium lowers the activation energy of the reaction. chemrxiv.org

This effect is not merely a rate acceleration but can also govern the site-selectivity in molecules with multiple reactive sites. For substrates containing both a triflate and a halide, using a more polar solvent can improve the selectivity for oxidative addition at the C-OTf bond over a C-X (halide) bond, especially if the C-X bond activation proceeds through a less polar, three-centered transition state. chemrxiv.org The acceleration of oxidative addition in polar solvents provides strong experimental evidence for a transition state with significant charge separation. berkeley.edunih.gov

| Solvent Property | Effect on Oxidative Addition of Aryl Triflates | Rationale |

| Increased Polarity | Accelerates reaction rate | Stabilization of the polar nucleophilic displacement transition state. chemrxiv.org |

| Low Polarity | Decelerates reaction rate | Less stabilization of the charged transition state, leading to a higher activation barrier. nih.gov |

Mechanistic studies have suggested that the active catalytic species in the oxidative addition of aryl triflates may not always be a neutral palladium(0) complex. The reaction can be significantly accelerated by the presence of coordinating anions, such as halides, leading to the hypothesis that an anionic palladium species, or "ate" complex, is the true reactant. berkeley.edu

For example, the reaction of Pd[P(o-tolyl)₃]₂ with phenyl triflate was accelerated by the addition of halide salts. berkeley.edu This suggests a mechanism where the halide coordinates to the neutral Pd(0) complex to form an anionic [Pd(0)L₂(X)]⁻ species, which then undergoes a more rapid oxidative addition with the aryl triflate. berkeley.edu

However, this effect is dependent on the ligand system. With certain bulky, electron-rich bis(phosphine) ligands, the rate acceleration was observed with both coordinating (e.g., Br⁻) and weakly coordinating (e.g., PF₆⁻) anions. berkeley.edu This indicates that for some systems, the acceleration is due to a general "salt effect" or a change in the ionic strength of the medium, which stabilizes the polar transition state, rather than the direct formation of an anionic palladium complex prior to the addition. berkeley.edu

Electrophilic and Nucleophilic Behavior of the Trifluoromethanesulfonate Anion

The trifluoromethanesulfonate (triflate, OTf) group is renowned for its exceptional ability to function as a leaving group. However, under specific conditions, the triflate anion can exhibit nucleophilic character, participating directly in reactions.

The triflate group is one of the best leaving groups known in organic chemistry. smartstartinstitute.commasterorganicchemistry.com Its effectiveness stems from the extraordinary stability of the trifluoromethanesulfonate anion (CF₃SO₃⁻) that is formed upon its departure. wikipedia.org This stability arises from two primary factors:

Resonance Stabilization : The negative charge is delocalized over the three oxygen atoms of the sulfonate group. wikipedia.org

Inductive Effect : The potent electron-withdrawing trifluoromethyl group (-CF₃) further disperses the negative charge through the sulfur atom. wikipedia.org

The triflate anion is the conjugate base of triflic acid (CF₃SO₃H), a superacid. wikipedia.org The principle that weaker bases make better leaving groups explains the triflate's high nucleofugality (leaving group ability). smartstartinstitute.commasterorganicchemistry.com In reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, the C-OTf bond is readily cleaved because of the low energy associated with forming the stable triflate anion. wikipedia.orgpearson.com

| Leaving Group | Conjugate Acid | Approximate pKa of Conjugate Acid | Relative Leaving Ability |

| F⁻ | HF | 3.2 | Poor |

| Cl⁻ | HCl | -7 | Good |

| Br⁻ | HBr | -9 | Very Good |

| I⁻ | HI | -10 | Excellent |

| TsO⁻ (Tosylate) | TsOH | -2.8 | Excellent |

| TfO⁻ (Triflate) | TfOH | ~ -14 | Exceptional smartstartinstitute.comwikipedia.org |

While the triflate anion is a very weak base and typically considered non-nucleophilic, numerous instances in the literature demonstrate its ability to act as a weak nucleophile or as a catalytic species. nih.govnih.govacs.org This behavior is often overlooked because the resulting covalent triflate products are themselves highly reactive intermediates. nih.govresearchgate.net

The triflate anion can act as a nucleophile to trap highly electrophilic species such as carbocations. nih.gov For example, additions of halogens to alkenes in the presence of a triflate salt can yield trans-adducts where the triflate anion has attacked a cyclic halonium ion intermediate. nih.gov

In some catalytic cycles, the triflate anion plays a more direct role than simply being a spectator counterion. In certain gold-catalyzed glycosylation reactions, an intermediate anomeric triflate is formed when the triflate anion displaces a gold complex. This glycosyl triflate then serves as the active glycosyl donor, demonstrating that the triflate anion can compete effectively with other nucleophiles present in the reaction mixture. nih.gov Therefore, while its primary role is that of a leaving group, the potential for the triflate anion from this compound to participate as a nucleophilic species should not be entirely discounted in mechanistic considerations. researchgate.net

Radical Pathways in Aryl Trifluoromethanesulfonate Chemistry

Aryl trifluoromethanesulfonates (aryl triflates) are versatile reagents in organic synthesis, primarily recognized for the excellent leaving group ability of the triflate moiety in nucleophilic substitution and cross-coupling reactions. wikipedia.org However, recent advancements have highlighted their potential as precursors for aryl radicals under reductive conditions, opening up new avenues for chemical transformations. nih.govacs.org

The formation of aryl radicals from aryl triflates is typically induced through a single-electron transfer (SET) process. rsc.org This reduction can be achieved using various methods, including photoinduced electron transfer (photoredox catalysis), electrochemical reduction, and the use of chemical reductants. rsc.orgmdpi.com While aryl halides have been the conventional precursors for aryl radicals, the accessibility of aryl triflates from readily available phenols makes them an attractive alternative. nih.govacs.org

A notable advancement in this field involves the use of sodium iodide as a mild electron donor, facilitated by light, to convert aryl triflates into aryl radicals. nih.govacs.org This transition-metal-free approach allows for the efficient synthesis of important organic molecules like aryl boronates and aryl iodides at room temperature, with broad functional group tolerance. nih.govacs.org The proposed mechanism involves a single electron transfer from the iodide ion to the aryl triflate, leading to the formation of a radical anion, which then fragments to produce the aryl radical and the triflate anion.

Electrochemical methods also provide a powerful tool for the generation of aryl radicals from their triflate precursors. mdpi.com Electroreduction can proceed either directly at the cathode or indirectly through a mediator. The resulting aryl radical can then participate in a variety of synthetic transformations. mdpi.com

While specific studies focusing exclusively on this compound in radical-generating reactions are not extensively detailed in the reviewed literature, the general principles and methodologies developed for aryl triflates are applicable. The electronic and steric properties of the tolyl group would influence the reduction potential and the reactivity of the resulting 3-tolyl radical. For instance, the electron-donating nature of the methyl group on the aromatic ring might slightly increase the reduction potential compared to unsubstituted phenyl triflate.

The versatility of generating aryl radicals from aryl triflates is demonstrated by their application in various carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org These methods offer a more sustainable and straightforward approach compared to classical methods that often require harsh conditions and stoichiometric amounts of toxic or expensive reagents. rsc.org

Table 1: Examples of Reductively Induced Reactions of Aryl Triflates

| Aryl Triflate | Reductive Method | Reagent/Conditions | Product Type | Reference |

| General Aryl Triflates | Photoinduced Electron Transfer | Sodium Iodide, Light | Aryl Boronates, Aryl Iodides | nih.govacs.org |

| General Aryl Triflates | Electrochemical Reduction | Cathodic Reduction | Various Functionalized Arenes | mdpi.com |

| N-Aryl-2-iodobenzamides | Electroreductive Radical Migration | 9-Bromophenanthrene (mediator) | Migrated Aryl Products | researchgate.net |

Spectroscopic Characterization of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group protons. The aromatic region would display a complex splitting pattern due to the meta-substitution. The methyl protons would appear as a singlet. In the ¹³C NMR spectrum, distinct resonances for the aromatic carbons, the methyl carbon, and the carbon of the trifluoromethyl group are anticipated. The chemical shifts provide crucial information about the electronic environment of each nucleus. For instance, ¹H NMR data for related manganese(I) complexes with p-tolyl substituents show distinct resonances for the methyl groups. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of the S=O and C-F bonds in the triflate group. The S=O stretching vibrations typically appear in the region of 1420-1380 cm⁻¹ and 1220-1180 cm⁻¹, while the C-F stretching vibrations are found in the 1300-1100 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), this compound would likely undergo fragmentation through cleavage of the C-O or S-O bonds. In atmospheric pressure chemical ionization (APCI) in negative ion mode, sulfonate esters often show stable precursor ions corresponding to [M-alkyl]⁻. nih.gov For aromatic sulfonate esters, collision-induced dissociation (CID) can lead to product ions such as [M-alkyl-SO₂]⁻. nih.gov The fragmentation of aromatic sulfonamides in electrospray ionization has also been shown to involve the elimination of SO₂. nih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Aromatic protons (complex multiplet), Methyl protons (singlet) |

| ¹³C NMR | Aromatic carbons, Methyl carbon, CF₃ carbon (quartet due to C-F coupling) |

| IR (cm⁻¹) | ~1420-1380 & 1220-1180 (S=O stretch), ~1300-1100 (C-F stretch), Aromatic C-H and C=C stretches |

| Mass Spec (EI) | Molecular ion peak, fragments corresponding to tolyl cation, triflate radical, and further decompositions. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the intricate details of reaction mechanisms and to rationalize the selectivity observed in chemical reactions involving aryl triflates. DFT calculations can provide valuable insights into the geometries of transition states, reaction intermediates, and the associated energy barriers, which are often difficult to determine experimentally.

Reaction Mechanisms: DFT studies have been instrumental in elucidating the mechanisms of various reactions involving aryl triflates, such as cross-coupling reactions. For instance, in Suzuki cross-coupling reactions, DFT calculations have helped to understand the triflate-selective oxidative addition at a palladium center. aps.orgwikipedia.org These studies suggest that the selectivity can be controlled by the ligation state of the palladium catalyst and the nature of the solvent. aps.org The calculations can map out the entire catalytic cycle, identifying the rate-determining step and the most stable intermediates.

Selectivity: A key aspect of reactions with substituted aryl triflates like this compound is regioselectivity. The position of the methyl group on the aromatic ring can influence the reactivity and the outcome of the reaction. DFT studies can quantify the electronic and steric effects of the substituent. researchgate.net For example, calculations can determine the relative energy barriers for the reaction to occur at different positions on the aromatic ring, thereby predicting the major product. The electronic nature of substituents on the aromatic ring has been shown to affect reaction energy barriers in other systems. researchgate.net In the context of cross-coupling reactions, the interplay between the electronic properties of the aryl triflate and the ligands on the metal catalyst is crucial for determining selectivity. DFT can model these interactions and predict which combination of substrate and catalyst will lead to the desired product with high selectivity. mdpi.com

Table 2: Application of DFT in Studying Aryl Triflate Reactivity

| Area of Study | Key Insights from DFT | Example Reference |

|---|---|---|

| Reaction Mechanism | Elucidation of catalytic cycles, identification of transition states and intermediates. | aps.org |

| Regioselectivity | Prediction of major products based on calculated energy barriers for different reaction pathways. | mdpi.com |

| Substituent Effects | Quantification of electronic and steric influences of substituents on reactivity. | researchgate.net |

Low-Energy Electron-Induced Decomposition Studies

Decomposition Pathways: Upon interaction with a low-energy electron, a molecule can form a transient negative ion (TNI). This TNI can then decay through various channels, including the cleavage of specific bonds. For aromatic molecules, site selectivity in DEA has been observed, where dissociation is localized to a specific functional group. mdpi.comresearchgate.net In the case of this compound, the triflate group is a likely site for electron attachment and subsequent dissociation. The C-O and S-O bonds are expected to be susceptible to cleavage.

Fragmentation Products: The fragmentation of the TNI of this compound would likely lead to the formation of various anionic and neutral radical species. Based on studies of similar compounds, potential fragmentation channels include the formation of the tolyl radical and the triflate anion, or the tolyloxy radical and the SO₂CF₃⁻ anion. The relative probabilities of these different fragmentation pathways are dependent on the energy of the incident electron. Electron ionization mass spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation and can provide insights into the possible fragmentation patterns. wikipedia.orgcreative-proteomics.comlibretexts.org The fragmentation of aromatic sulfonamides under mass spectrometric conditions has been shown to involve the loss of SO₂. nih.gov

Table 3: Predicted Low-Energy Electron-Induced Decomposition Products of this compound

| Initial Process | Potential Fragmentation Pathways | Resulting Species |

|---|---|---|

| Dissociative Electron Attachment (DEA) | Cleavage of the Ar-O bond | Tolyl radical + Triflate anion (CF₃SO₃⁻) |

| Cleavage of the O-S bond | Tolyloxy radical + SO₂CF₃⁻ anion | |

| Electron Ionization (EI) | Cleavage of the Ar-O bond | Tolyl cation + Triflate radical |

| Loss of SO₂ | [M - SO₂]⁺ radical cation |

Conclusion

3-Tolyl trifluoromethanesulfonate (B1224126) has firmly established itself as a versatile and powerful reagent in the arsenal (B13267) of the modern organic chemist. Its high reactivity, engendered by the excellent leaving group ability of the triflate moiety, makes it an ideal substrate for a wide array of transition metal-catalyzed cross-coupling reactions. From the construction of intricate biaryl frameworks via Suzuki-Miyaura coupling to the formation of carbon-nitrogen and carbon-alkyne bonds in Buchwald-Hartwig and Sonogashira reactions, the utility of this compound is vast and continues to expand. The development of novel catalytic systems, including those based on nickel and multimetallic approaches, further broadens the scope of its applications. As the demand for more efficient and selective synthetic methods grows, particularly in the fields of pharmaceutical and materials science, the importance of key intermediates like 3-Tolyl trifluoromethanesulfonate is set to increase, driving further innovation in the field of organic synthesis.

Future Directions and Emerging Research Areas in Tolyl Trifluoromethanesulfonate Chemistry

Development of Novel and Sustainable Catalytic Systems

The reliance on traditional palladium catalysts for activating aryl triflates is being challenged by the development of more sustainable and economical alternatives. Research in this area is focused on reducing catalyst loading, replacing precious metals with earth-abundant counterparts, and employing energy-efficient activation methods.

A significant trend is the adoption of nickel catalysis . chemrxiv.orgchemrxiv.org Nickel, being more abundant and less expensive than palladium, presents a highly attractive alternative. Nickel-based catalytic systems, often employing ligands like Xantphos or DPEphos, have proven effective for the cross-coupling of aryl triflates with a variety of nucleophiles, including alkyl thiols. chemrxiv.orgchemrxiv.org These reactions can often be performed under mild conditions, sometimes at room temperature, which contributes to their sustainability. chemrxiv.org

Another innovative approach is the use of multimetallic catalysis , where two distinct metal catalysts work synergistically to achieve transformations that are difficult with a single metal. nih.gov A notable example is the combination of nickel and palladium complexes for the cross-Ullmann coupling of aryl triflates with other aryl electrophiles like aryl tosylates or bromides. nih.govnih.govorganic-chemistry.org In these systems, each metal catalyst can exhibit orthogonal reactivity, with the palladium catalyst preferentially activating the aryl triflate and the nickel catalyst activating the coupling partner. nih.govnih.gov This dual catalytic approach eliminates the need for pre-formed organometallic reagents and expands the scope of possible coupling partners. nih.gov

Photoredox catalysis represents a frontier in sustainable chemistry, using light to drive chemical reactions. nih.gov This strategy can enable the generation of aryl radicals from aryl triflates under exceptionally mild, transition-metal-free conditions. acs.org For instance, the use of sodium iodide as a soft electron donor under light irradiation can convert aryl triflates into aryl radicals, which can then be used to synthesize important compounds like aryl boronates at room temperature. acs.org

Table 1: Comparison of Catalytic Systems for Aryl Triflate Activation

| Catalytic System | Key Features | Advantages | Representative Transformation |

|---|---|---|---|

| Palladium Catalysis | Well-established, often uses phosphine (B1218219) ligands (e.g., DPPF, BINAP). nih.gov | High reliability and broad scope for many standard cross-couplings like Suzuki and Heck reactions. wikipedia.org | Suzuki coupling with arylboronic acids. |

| Nickel Catalysis | Uses earth-abundant metal; ligands like Xantphos are common. chemrxiv.orgacs.org | Lower cost, effective for C-S bond formation, can couple sterically hindered substrates. chemrxiv.org | Thioetherification with alkyl thiols. chemrxiv.org |

| Ni/Pd Multimetallic | Synergistic combination of two different metal catalysts (e.g., (bpy)Ni and (dppp)Pd). nih.gov | Enables direct cross-electrophile coupling (e.g., triflate with tosylate), avoiding organometallic reagents. nih.govorganic-chemistry.org | Cross-Ullman coupling of aryl triflates and aryl bromides. nih.gov |

| Photoredox Catalysis | Transition-metal-free, uses light and a photosensitizer or electron donor. nih.gov | Extremely mild conditions (room temperature), high functional group tolerance, sustainable energy source. acs.org | Borylation of aryl triflates to form aryl boronates. acs.org |

Expanding the Substrate Scope and Functional Group Tolerance for Tolyl Trifluoromethanesulfonates

A major goal in modern synthetic chemistry is to develop reactions that are tolerant of a wide array of functional groups, thereby streamlining synthetic routes by avoiding protective group manipulations. The triflate group itself is an excellent leaving group due to the stability of the triflate anion, which is conferred by resonance and the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org

Recent advancements in catalyst design are significantly broadening the types of nucleophiles that can be coupled with tolyl triflates. While early methods focused on organometallics like organostannanes, modern protocols have expanded the scope to include amines, thiols, and various organoboron reagents. acs.orgacs.orgorganic-chemistry.org For example, catalyst systems utilizing bulky, electron-rich phosphine ligands have enabled the efficient palladium-catalyzed amination of aryl sulfamates, demonstrating reactivity that was previously limited to nickel catalysts. acs.org The development of new ligands has been crucial in overcoming catalyst deactivation and improving reaction efficiency and scope. nih.gov

The tolerance of these new catalytic systems to sensitive functional groups is particularly noteworthy. Modern nickel and palladium-catalyzed reactions can proceed in the presence of esters, ketones, amides, and even free carboxylic acids. organic-chemistry.orgnih.gov This high level of functional group tolerance is a direct result of milder reaction conditions and carefully designed catalyst-ligand complexes that minimize side reactions. berkeley.educapes.gov.br For instance, nickel-catalyzed C-S cross-coupling reactions of aryl triflates have been shown to tolerate a broad range of functionalities, allowing for the synthesis of complex thioethers without compromising sensitive parts of the molecule. chemrxiv.org This capability is critical for applications in medicinal chemistry and late-stage functionalization, where complex molecules are modified in the final steps of a synthesis.

Table 2: Examples of Functional Group Tolerance in Tolyl Triflate Cross-Coupling Reactions

| Coupling Partner Class | Tolerated Functional Groups | Catalytic System Example |

|---|---|---|

| Alkyl Thiols | Ketones, Esters, Amides, Heterocycles (e.g., Pyridine) | Ni(cod)₂ / Xantphos chemrxiv.org |

| Amines | Primary Amides, Carboxylic Acids, Heterocycles | Pd-based catalyst with dialkylterphenyl phosphine ligands acs.org |

| Organoboranes | Halogens (Cl, Br), Ketones, Esters | BF₃·OEt₂-promoted coupling with organotrifluoroborates organic-chemistry.org |

| Aryl Bromides | Methoxy, Thiophene, Pyridine (B92270) | Ni(bpy) / Pd(dppp) multimetallic system nih.gov |

Advanced Applications in Complex Molecule Synthesis and Materials Science

The enhanced reactivity and expanded scope of tolyl trifluoromethanesulfonates are paving the way for their use in increasingly complex and high-value applications. Their utility as robust building blocks makes them ideal for the convergent synthesis of intricate molecular architectures.

In the realm of complex molecule synthesis , tolyl triflates serve as key intermediates for constructing natural products and pharmaceutically active compounds. chemimpex.comepfl.ch The ability to perform selective cross-coupling reactions allows for the precise and modular assembly of molecular fragments. For example, the nickel-catalyzed coupling of a triflate derived from a complex, biorelevant structure like cholestane (B1235564) demonstrates the power of this methodology for modifying natural products. chemrxiv.org Similarly, the synthesis of sulfur bioisosteres of known drugs highlights the role of triflate chemistry in pharmaceutical development. chemrxiv.org The direct cross-Ullman coupling of aryl triflates with other electrophiles further simplifies the synthesis of biaryl and heteroaryl structures, which are common motifs in bioactive molecules. nih.gov

In materials science , tolyl trifluoromethanesulfonates are valuable precursors for creating novel functional materials. chemimpex.com They can be used as monomers in polymerization reactions to produce polymers with enhanced thermal and chemical resistance. chemimpex.com The triphenylene (B110318) scaffold, which is important for designing discotic liquid crystals, can be accessed through methods involving aryl triflate precursors. acs.org Furthermore, the functionalization of pyrene (B120774), a motif relevant for functional materials, can be achieved using pyrene triflate, showcasing the potential for creating new optoelectronic materials. chemrxiv.org The introduction of the tolyl group can be used to tune the solubility, processability, and solid-state packing of these materials, thereby influencing their electronic and physical properties.

Table 3: Advanced Applications of Tolyl Trifluoromethanesulfonate (B1224126)

| Application Area | Example of Use | Significance |

|---|---|---|

| Natural Product Synthesis | Modification of a cholestane-derived triflate via Ni-catalyzed C-S coupling. chemrxiv.org | Demonstrates late-stage functionalization of complex, biorelevant scaffolds. |

| Pharmaceutical Development | Synthesis of biaryl structures via Ni/Pd-catalyzed cross-Ullman reactions. nih.govnih.gov | Provides efficient access to common pharmacophores found in many drug candidates. |

| Functional Polymers | Use as a monomer precursor for creating polymers with high thermal and chemical stability. chemimpex.com | Enables the development of advanced performance materials. |

| Liquid Crystals & Optoelectronics | Precursor in the synthesis of triphenylene or pyrene-containing materials. chemrxiv.orgacs.org | Facilitates the creation of materials for displays, sensors, and other electronic devices. |

Q & A

Q. What are the recommended safety precautions for handling 3-Tolyl trifluoromethanesulfonate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Storage : Store in sealed containers under inert atmosphere (e.g., nitrogen), away from moisture and light, to prevent degradation .

- Waste Disposal : Collect waste in dedicated containers and dispose via certified hazardous waste services .

- Emergency Measures : In case of spills, neutralize with inert absorbents (e.g., vermiculite) and avoid direct contact .

Q. What are the common synthetic applications of this compound in organic chemistry?

- Methodological Answer :

- Cross-Coupling Reactions : Acts as an electrophilic arylating agent in Suzuki-Miyaura couplings due to its triflate leaving group .

- Protecting Group Chemistry : Used to protect hydroxyl groups in intermediates, enabling selective functionalization .

- Glycosylation : Triflate derivatives facilitate glycosidic bond formation in carbohydrate synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound to improve yield?

- Methodological Answer :

- Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to minimize hydrolysis .

- Base Choice : Triethylamine (Et₃N) effectively scavenges HCl generated during triflate formation .

- Temperature Control : Room temperature (20–25°C) prevents side reactions, while extended reaction times (e.g., 72 hours) ensure complete conversion .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

-

Methodological Answer :

Q. How can researchers address unexpected byproducts in reactions involving this compound?

- Methodological Answer :

- Byproduct Identification : Use TLC (silica gel, hexane/CH₂Cl₂ 9:1) to monitor reaction progress and detect intermediates .

- Hydrolysis Mitigation : Ensure anhydrous conditions and molecular sieves to suppress triflate decomposition to toluenols .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) to minimize homocoupling byproducts in cross-coupling reactions .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Leaving Group Ability : The triflate group (SO₂CF₃) is a superior leaving group compared to halides, enabling rapid oxidative addition to Pd⁰ catalysts .

- Electronic Effects : The electron-withdrawing triflate group activates the aryl ring for nucleophilic attack in SNAr reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in metal-catalyzed couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.